molecular formula C7H16ClN3 B14915190 5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride

5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride

Cat. No.: B14915190
M. Wt: 177.67 g/mol
InChI Key: BNEBPNDRIXGVLG-UHFFFAOYSA-N
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Description

5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group at the 5-position and an amine group at the 3-position, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride typically involves the reaction of tert-butyl hydrazine with an appropriate ketone or aldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-tert-butylpyrazole: Similar in structure but lacks the hydrochloride salt form.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents.

Uniqueness

5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H16ClN3

Molecular Weight

177.67 g/mol

IUPAC Name

5-tert-butyl-2,3-dihydro-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H15N3.ClH/c1-7(2,3)5-4-6(8)10-9-5;/h4,6,9-10H,8H2,1-3H3;1H

InChI Key

BNEBPNDRIXGVLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(NN1)N.Cl

Origin of Product

United States

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